

An In-depth Technical Guide to N-Cbz-3-aminopiperidine

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Compound of Interest

Compound Name: *Benzyl 3-aminopiperidine-1-carboxylate*

Cat. No.: *B1270856*

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For Researchers, Scientists, and Drug Development Professionals

N-Cbz-3-aminopiperidine, also known as benzyl (piperidin-3-yl)carbamate, is a synthetic organic compound featuring a piperidine ring. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. The carbobenzyloxy (Cbz) group acts as a protecting group for the amine, allowing for controlled and selective reactions at other sites of the molecule. This guide provides a comprehensive overview of its structural formula, chemical properties, synthesis protocols, and applications.

Structural Formula and Chemical Properties

N-Cbz-3-aminopiperidine exists in various forms, including as a racemic mixture and as individual stereoisomers, the (S)- and (R)-enantiomers. The chemical properties can vary slightly between these forms and their salt derivatives.

The general structure consists of a piperidine ring where the amino group at the 3-position is protected by a carbobenzyloxy group.

Table 1: General Chemical Properties of N-Cbz-3-aminopiperidine

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	[1][2][3]
Molecular Weight	~234.29 g/mol	[2][3]
Appearance	Yellow oil or solid	[4]
Storage Temperature	2-8°C, under inert gas	[1][4]

Table 2: Physicochemical Data for Specific Isomers and Salts

Compound	CAS Number	Boiling Point	Melting Point	Other Data
(S)-3-N-Cbz-aminopiperidine	478646-33-2	396.3 °C at 760 mmHg	N/A	Flash Point: 193.5 °C; pKa: 12.16±0.20[1]
1-N-Cbz-3-aminopiperidine	711002-74-3	367.2±42.0 °C (Predicted)	168-170°C	pKa: 10.33±0.20 (Predicted)[4]
3-N-Cbz-aminopiperidine hydrochloride	31648-54-1	N/A	N/A	IUPAC: Phenylmethyl N-[(3S)-piperidin-1-ium-3-yl]carbamate[5]

Experimental Protocols: Synthesis of N-Cbz-3-aminopiperidine

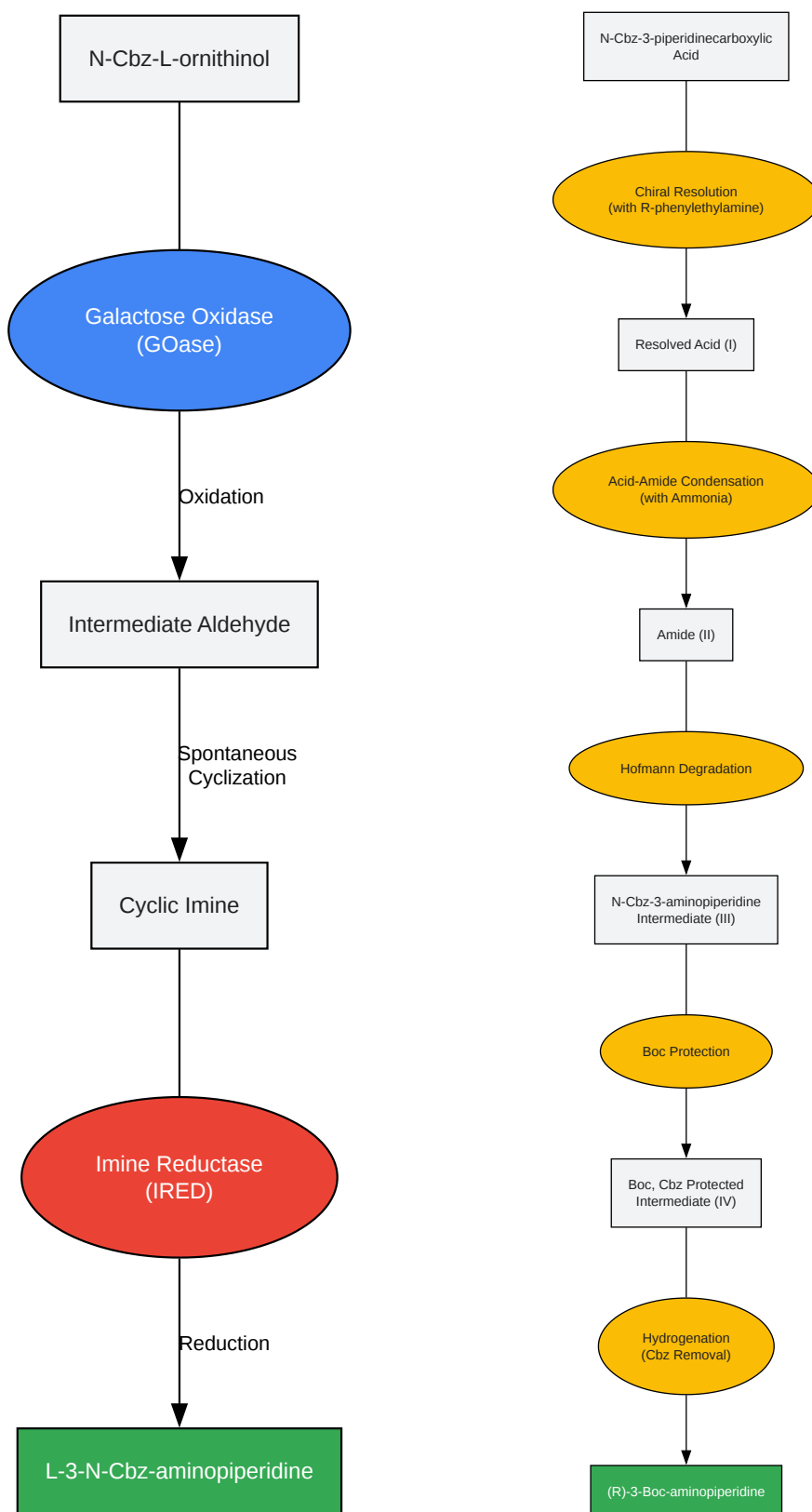
The synthesis of N-Cbz-3-aminopiperidine can be achieved through various chemical and biocatalytic methods. These routes often focus on achieving high enantiopurity, which is critical for pharmaceutical applications.

Enzymatic Cascade Synthesis of L-3-N-Cbz-aminopiperidine

A novel and green approach involves a one-pot enzymatic cascade using a galactose oxidase (GOase) and an imine reductase (IRED).^{[6][7]} This method converts N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity.^{[6][7]}

Methodology:

- **Reaction Setup:** The reaction is performed in a sodium phosphate (NaPi) buffer (pH 7.5) at 30°C with agitation (200 rpm).^[7]
- **Substrates and Enzymes:** The primary substrate is N-Cbz-protected L-ornithinol (at a concentration of ~3 mM). Variants of galactose oxidase and a panel of imine reductases are added to the reaction mixture.^[7]
- **Reaction Progression:** The GOase oxidizes the primary alcohol of the substrate to an aldehyde. This intermediate spontaneously cyclizes to a cyclic imine, which is then reduced by the IRED to yield the final product, L-3-N-Cbz-aminopiperidine.^{[6][7]}
- **Analysis:** The reaction progress and analytical yield are monitored by Gas Chromatography with Flame Ionization Detection (GC-FID).^[7]
- **Outcome:** This streamlined one-pot reaction can achieve isolated yields of up to 54% and prevents the racemization of key intermediates, ensuring high enantiopurity of the final product.^{[6][7]}

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